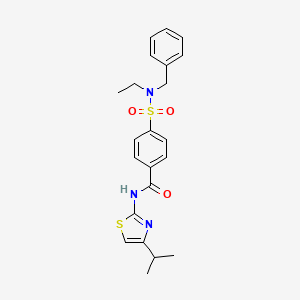

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-4-25(14-17-8-6-5-7-9-17)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(15-29-22)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSSRUCQCQFAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride under basic conditions.

Benzamide Formation: The final step involves the formation of the benzamide by reacting the sulfonamide intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Conditions for substitution reactions vary but often involve strong acids or bases and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving sulfonamides.

Medicine: Investigation of its antimicrobial properties or other therapeutic potentials.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and reported activities of compounds closely related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide:

Key Observations:

Sulfamoyl/Sulfonyl Group Variations: The N-benzyl-N-ethyl substitution in the target compound balances lipophilicity and steric effects, contrasting with smaller groups (e.g., dimethyl in Compound 50) or bulkier moieties (e.g., diisobutyl in ). Electron-withdrawing groups (e.g., nitro in ) may alter electronic distribution, affecting binding to charged targets .

Thiazole Modifications :

- The 4-isopropyl group in the target compound likely enhances hydrophobic interactions in target binding compared to polar substituents (e.g., ethoxy in ) .

- Aromatic substituents (e.g., 4-bromophenyl in Compound 50) may improve π-π stacking with protein residues, as seen in NF-κB activation studies .

Tautomerism in triazole-thione analogs () highlights the importance of stability in biological systems, though this is less relevant for thiazole derivatives .

Biological Activity

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity.

Synthesis

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide typically involves the condensation of N-benzyl-N-ethylsulfamoyl chloride with 4-isopropylthiazol-2-amine. The reaction conditions may vary, but it generally requires the use of a suitable solvent and temperature control to optimize yield.

Antimicrobial Properties

Research indicates that compounds similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been a focal point of research. For example, thiazole derivatives have been reported to inhibit the PI3K/Akt pathway, leading to decreased cell viability in cancer cells.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and edema.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including related compounds, against clinical isolates. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against resistant bacterial strains.

- Anticancer Activity : In vitro studies on human breast cancer cell lines indicated that thiazole derivatives could reduce cell proliferation by over 50% at concentrations of 10 µM after 48 hours of treatment. These findings suggest a promising avenue for further development as anticancer agents.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.